molecular formula C10H4BrClF3N B567960 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline CAS No. 1283719-79-8

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Cat. No. B567960
M. Wt: 310.498
InChI Key: XMPKCJUBCOOCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a unique chemical compound with the empirical formula C10H4BrClF3N . It has a molecular weight of 310.50 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 . This indicates the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring.


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 310.50 and an empirical formula of C10H4BrClF3N .

Scientific Research Applications

Antimicrobial and Antimalarial Applications

6-Bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, synthesized from 6-bromo-2-chloro-quinolin-3-yl-methanol, have shown significant antimicrobial and antimalarial activities. These compounds have been tested against various microorganisms and the malaria parasite P. falciparum, demonstrating their potential in medical research for treating infectious diseases (Parthasaradhi et al., 2015).

Synthesis of Quinoline Derivatives

Research has also focused on the synthesis of 4-(trifluoromethyl)quinoline derivatives, showcasing the versatility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in chemical synthesis. These studies provide a foundation for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Lefebvre et al., 2003).

Photophysical and Biomolecular Binding Properties

A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized using the Buchwald–Hartwig amination. These compounds, derived from 6-bromo-4-trifluoromethyl-quinolines, exhibited intriguing photophysical properties and strong interactions with ct-DNA, suggesting their potential in developing new materials or drugs with specific DNA-binding capabilities (Bonacorso et al., 2018).

Steric Pressure Studies

The trifluoromethyl group in compounds like 6-bromo-2-chloro-4-(trifluoromethyl)quinoline has been studied for its role in transmitting steric pressure. These studies are crucial in understanding the molecular behavior of such compounds, which can inform the design of more efficient and selective synthetic reactions (Schlosser et al., 2006).

Synthesis of Quinoxalines

Research has also been conducted on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This highlights the utility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in synthesizing complex quinoxaline derivatives with potential applications in various fields (Didenko et al., 2015).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

6-bromo-2-chloro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKCJUBCOOCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856115
Record name 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

CAS RN

1283719-79-8
Record name 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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